

An In-depth Technical Guide to the Physicochemical Properties of Lamellarin E

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Compound of Interest

Compound Name: *Lamellarin E*

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Introduction

Lamellarin E is a member of the lamellarin class of marine alkaloids, a family of polyaromatic compounds first isolated from marine invertebrates. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. **Lamellarin E**, like its congeners, exhibits a range of effects, including cytotoxicity against various cancer cell lines, making it a subject of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of **Lamellarin E**, along with detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of **Lamellarin E** are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₅ NO ₉	[1]
Molecular Weight	531.51 g/mol	[1]
Melting Point	>250 °C	[2]
Solubility	Soluble in DMSO and ethanol. [3][4][5][6] Sparingly soluble in water.	General knowledge for this class of compounds

Spectroscopic Data

The structure of **Lamellarin E** has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[7][8][9] While specific tabulated raw data for **Lamellarin E** is not readily available in public literature, this section outlines the general principles of its spectral characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical structure of organic molecules like **Lamellarin E**.

- ¹H NMR:** The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For **Lamellarin E**, the spectrum would be expected to show a complex pattern of signals in the aromatic region due to the multiple phenyl groups, as well as signals for methoxy and hydroxyl protons.
- ¹³C NMR:** The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The spectrum of **Lamellarin E** would display a large number of signals corresponding to the aromatic carbons of the fused ring system and the phenyl substituents, as well as signals for the methoxy carbons and the carbonyl carbon of the lactone ring.

X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state. The structure of **Lamellarin E** has been confirmed by this method, offering precise information on bond lengths, bond angles, and the overall conformation of the molecule.^{[7][8][9]} This data is invaluable for understanding its interaction with biological targets.

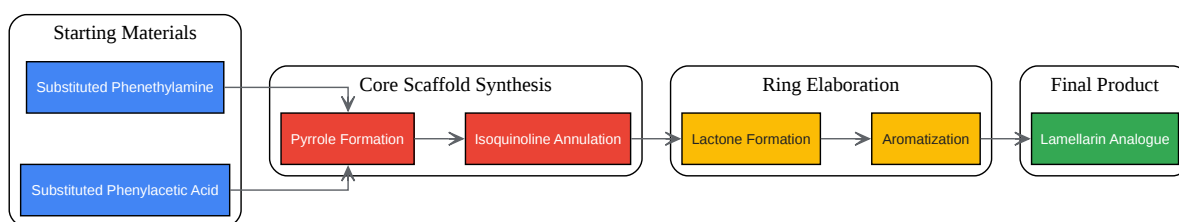
Synthesis of Lamellarin E

While a specific, detailed, step-by-step protocol for the total synthesis of **Lamellarin E** is not extensively documented in a single source, the synthesis of various lamellarin alkaloids has been widely reported, providing a roadmap for its potential synthesis. These syntheses often involve multi-step sequences and employ advanced organic chemistry methodologies.

A general retrosynthetic approach for lamellarins involves the construction of the central pyrrole core, followed by the annulation of the surrounding rings. Key reactions frequently utilized in lamellarin synthesis include:

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille): To form the carbon-carbon bonds necessary for constructing the polyaromatic system.
- Pictet-Spengler reaction: For the formation of the isoquinoline ring system.
- Lactonization: To form the characteristic δ -lactone ring.
- Oxidative cyclization: To construct the fused ring system.

A plausible synthetic workflow for a lamellarin analogue is depicted below.



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Caption: A generalized synthetic workflow for lamellarin analogues.

Biological Activity and Mechanism of Action

Lamellarin E, as part of the broader lamellarin family, exhibits significant cytotoxic activity against a range of human cancer cell lines.^[10] This has prompted investigations into its mechanism of action, with much of the research focusing on the well-studied analogue, Lamellarin D.

Cytotoxicity

Lamellarin E has demonstrated potent cytotoxic effects in vitro. The half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines are summarized in the table below.

Cell Line	Cancer Type	IC ₅₀ (μM)
KB	Oral	4.0
A549	Lung	2.2
H69AR	Lung	7.2
T47D	Breast	5.3
MDA-MB-231	Breast	3.4
HuCCA-1	Liver	9.4
HepG2	Liver	1.0
S102	Cervix	2.8
HeLa	Cervix	5.3
P388	Blood	2.6
HL-60	Blood	4.5

Source: HETEROCYCLES, Vol. 83, No. 3, 2011^[10]

Mechanism of Action

The precise molecular targets and signaling pathways directly modulated by **Lamellarin E** are not as extensively characterized as those of Lamellarin D. However, based on the activities of related lamellarins, several mechanisms are likely to contribute to its biological effects.

1. Topoisomerase I Inhibition:

Many lamellarins are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription.^{[11][12]} By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis. It is highly probable that **Lamellarin E** also shares this mechanism of action.

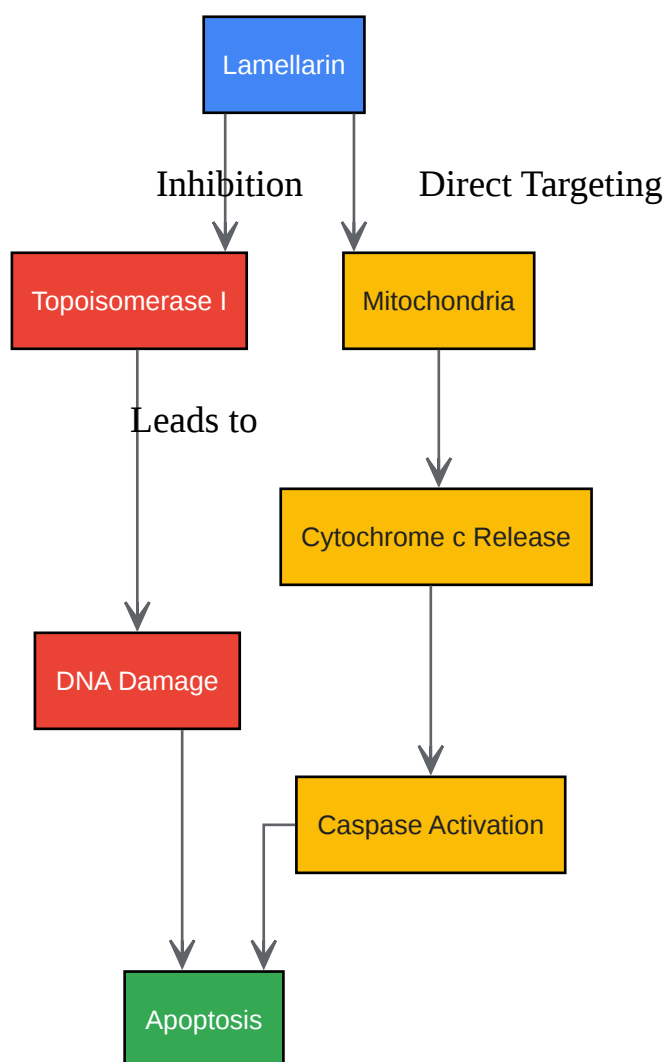
Experimental Protocol: Topoisomerase I Inhibition Assay (General)

A common method to assess topoisomerase I inhibition is the DNA relaxation assay.

- **Reaction Mixture:** Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I, and varying concentrations of the test compound (**Lamellarin E**) in a suitable buffer.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
- **Termination:** Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
- **Electrophoresis:** Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
- **Visualization:** Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
- **Analysis:** Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA compared to the control without the inhibitor.

2. Mitochondrial Targeting and Apoptosis Induction:

Lamellarin D has been shown to directly target mitochondria, leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, thereby inducing the intrinsic pathway of apoptosis.[11][13][14] This represents a parallel or complementary mechanism to topoisomerase I inhibition. Given the structural similarity, it is plausible that **Lamellarin E** also induces apoptosis through mitochondrial pathways.



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Caption: Putative dual mechanism of action for lamellarins.

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Lamellarin E** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

Conclusion

Lamellarin E is a promising marine natural product with significant cytotoxic properties. While its physicochemical characteristics are broadly understood, further detailed studies are required to fully elucidate its specific spectral properties, optimize its synthesis, and precisely define its molecular targets and signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. As research continues, **Lamellarin E** may emerge as a valuable lead compound in the development of novel anticancer agents.

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